
Technical Guide: Physicochemical Properties of
N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N,N-Dimethyl-3-(piperidin-3-

yl)propanamide

Cat. No.: B174542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a substituted piperidine derivative. The

piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a

wide range of biological activities.[1] A thorough understanding of the physicochemical

properties of this compound is essential for its development as a potential therapeutic agent,

influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide

provides a summary of its key physicochemical properties, general experimental protocols for

their determination, and a workflow for a representative experimental procedure.

Chemical Structure and Identifiers
IUPAC Name: N,N-Dimethyl-3-(piperidin-3-yl)propanamide

CAS Number: 138304-80-0

Molecular Formula: C₁₀H₂₀N₂O

Molecular Weight: 184.28 g/mol

Chemical Structure:
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Physicochemical Properties
Due to the limited availability of direct experimental data for N,N-Dimethyl-3-(piperidin-3-
yl)propanamide, the following table summarizes predicted values obtained from computational

models, which are widely used in drug discovery to estimate the properties of novel molecules.

[2][3][4]
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Property Predicted Value
General Significance in
Drug Development

Melting Point (°C)
Not available (likely a solid at

room temperature)

Influences solubility,

dissolution rate, and

formulation choice. Crystalline

solids generally have higher

melting points.[5]

Boiling Point (°C) Not available

Important for purification

(distillation) and stability at

high temperatures. Amides

generally have high boiling

points due to strong

intermolecular forces.[5][6]

Water Solubility Predicted to be soluble

Crucial for absorption and

distribution in the body. The

piperidine and amide

functionalities can engage in

hydrogen bonding with water.

[7]

pKa

Not available (expected to

have a basic pKa due to the

piperidine nitrogen)

Determines the ionization state

at physiological pH, which

affects solubility, permeability,

and receptor binding. The

piperidine nitrogen is basic.

logP (Octanol-Water Partition

Coefficient)

Not available (predicted to be

low to moderate)

A measure of lipophilicity,

which influences membrane

permeability, protein binding,

and metabolism. A balanced

logP is often desired for oral

drugs.

Experimental Protocols for Physicochemical
Property Determination
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The following are detailed, generalized experimental protocols that can be adapted for the

determination of the key physicochemical properties of N,N-Dimethyl-3-(piperidin-3-
yl)propanamide.

Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids and provides a melting range, which is an indicator

of purity.[8][9][10]

Apparatus:

Melting point apparatus (e.g., Mel-Temp)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of the dry, crystalline N,N-Dimethyl-3-(piperidin-3-
yl)propanamide is finely ground using a mortar and pestle.

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.

The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample

height of 2-3 mm is optimal.

Measurement: The loaded capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range. The temperature at which the entire solid has turned into a

clear liquid is recorded as the end of the melting range.
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Reporting: The result is reported as a melting range (e.g., 120-122 °C). A sharp melting

range (typically ≤ 2 °C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound in water.[11]

Materials:

N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Distilled or deionized water

Glass vials with screw caps

Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)

Analytical balance

Centrifuge

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

Sample Preparation: An excess amount of the solid compound is added to a known volume

of water in a glass vial.

Equilibration: The vial is sealed and agitated in a shaker or rotator at a constant temperature

for a sufficient period (typically 24-72 hours) to reach equilibrium.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as

necessary, and the concentration of the dissolved compound is determined using a validated

analytical method (e.g., HPLC with a standard curve).

Calculation: The solubility is expressed in units such as mg/mL or mol/L.
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pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring the pH of a solution as a

titrant is added.[12][13]

Apparatus:

pH meter with a suitable electrode

Burette

Stir plate and stir bar

Beaker

Reagents:

N,N-Dimethyl-3-(piperidin-3-yl)propanamide solution of known concentration

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

Procedure:

Solution Preparation: A solution of the compound is prepared in water with a known ionic

strength.

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

The solution is titrated with the standardized acid or base, added in small increments from

the burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point. For a basic

compound like this, titration with a strong acid will be performed.
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logP Determination (Shake-Flask Method)
This classic method measures the partitioning of a compound between n-octanol and water.[1]

[14]

Materials:

N,N-Dimethyl-3-(piperidin-3-yl)propanamide

n-Octanol (pre-saturated with water)

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Separatory funnel or vials

Shaker or rotator

Centrifuge

Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking

them together and allowing the layers to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases. This

solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

Equilibration: The mixture is shaken for a period sufficient to allow the compound to distribute

between the two phases and reach equilibrium.

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete

separation of the n-octanol and aqueous layers.

Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical method.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase: logP = log (

[Compound]octanol / [Compound]aqueous )

Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of the

octanol-water partition coefficient (logP) using the shake-flask method.
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Start: Prepare Reagents

Mutually saturate n-octanol and aqueous phase

Dissolve N,N-Dimethyl-3-(piperidin-3-yl)propanamide in one phase

Mix aqueous and n-octanol phases containing the compound

Shake/rotate to allow partitioning (Equilibration)

Separate phases by centrifugation or standing

Analyze concentration in aqueous phase (e.g., HPLC) Analyze concentration in n-octanol phase (e.g., HPLC)

Calculate logP = log([C]octanol / [C]aqueous)

End: Report logP value

Click to download full resolution via product page

Caption: Workflow for logP determination by the shake-flask method.
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Biological Activity
Currently, there is limited publicly available information on the specific biological activity and

signaling pathways of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. However, the piperidine

scaffold is present in numerous biologically active compounds, suggesting potential for this

molecule to interact with various biological targets. Further research is required to elucidate its

pharmacological profile.

Conclusion
This technical guide provides an overview of the key physicochemical properties of N,N-
Dimethyl-3-(piperidin-3-yl)propanamide, based on predictive models in the absence of direct

experimental data. The detailed general experimental protocols offer a framework for the

empirical determination of these crucial parameters. A comprehensive understanding of these

properties is fundamental for advancing the research and development of this compound for

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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